N-(2,3-dimethoxybenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide
Description
Properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-6-methyl-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O4/c1-9-8-21-13(16(23)18-9)12(19-20-21)15(22)17-7-10-5-4-6-11(24-2)14(10)25-3/h4-6,8H,7H2,1-3H3,(H,17,22)(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNRJXSPNBQTAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(N=N2)C(=O)NCC3=C(C(=CC=C3)OC)OC)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Triazole compounds, which this compound is a derivative of, are known to interact with a variety of enzymes and receptors in the biological system. They show versatile biological activities and are present as a central structural component in a number of drug classes.
Mode of Action
Triazole compounds are known for their high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability. These features make the substituted 1,2,3-triazole motif structurally resembling to the amide bond, mimicking an E or a Z amide bond. This allows them to readily bind in the biological system with a variety of enzymes and receptors.
Biochemical Pathways
Triazole compounds have been found to have broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science. They are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular activities.
Pharmacokinetics
Triazole compounds are known for their high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature. This suggests that they may have good bioavailability and stability in the body.
Result of Action
Triazole compounds are known to show versatile biological activities and interact with a variety of enzymes and receptors in the biological system.
Action Environment
Given the high chemical stability of triazole compounds, it can be inferred that they may be relatively stable under various environmental conditions.
Biological Activity
N-(2,3-dimethoxybenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is a complex organic compound that belongs to the class of triazole and pyrazine derivatives. Its biological activity has garnered interest due to its potential pharmacological applications, particularly in medicinal chemistry. This article explores the compound's synthesis, biological mechanisms, and activity against various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 298.32 g/mol. The compound features multiple functional groups that contribute to its biological activity. The presence of methoxy groups enhances lipophilicity, which can influence the compound's interaction with biological membranes and targets.
Synthesis
Synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of Triazole Ring : Utilizing azide and alkyne coupling reactions.
- Pyrazine Ring Construction : Involves cyclization reactions under controlled conditions.
- Functional Group Modifications : Employing various reagents to introduce methoxy and carboxamide groups.
The mechanism of action for this compound is likely related to its interaction with specific biological targets such as enzymes or receptors involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor for certain enzymes critical in cancer cell proliferation.
Anticancer Activity
Recent studies have demonstrated the potential anticancer properties of this compound. For instance:
- Cell Line Studies : In vitro assays against various cancer cell lines (e.g., HeLa and MDA-MB-468) have shown promising results with IC50 values ranging from 80 nM to 200 nM for related triazole derivatives .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound 6 | HeLa | 80–200 |
| Compound 7 | HCT-15 | 100 |
These findings indicate that structural modifications in similar compounds can significantly affect their potency against cancer cells.
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on specific enzymes:
- Tubulin Polymerization : Related compounds have shown IC50 values as low as 0.4 µM against porcine brain tubulin polymerization . This suggests that this compound may exhibit similar inhibitory activity.
Case Studies
A notable case study involved the evaluation of a series of triazole derivatives structurally related to this compound. These derivatives were tested for their cytotoxicity against multiple cancer cell lines. The results indicated that modifications in the benzyl moiety significantly influenced the anticancer efficacy and selectivity of these compounds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Core Heterocycles
a. Pyrazolo[1,5-a]pyrazine Derivatives
- N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide ():
- Structure : Contains a pyrazolo[1,5-a]pyrazine core instead of triazolo[1,5-a]pyrazine. The 3,4-dimethoxyphenyl group and dihydrobenzodioxin substituent enhance lipophilicity.
- Synthesis : Likely involves cyclocondensation of pyrazine precursors with substituted aldehydes or azides, analogous to triazolo-pyrazine formation .
- Key Data : Molecular formula C₃₀H₂₈N₄O₇, ChemSpider ID 941876-82-0 .
b. Triazolo[1,5-a]pyridine Derivatives
- 5-Oxo-1H-4,5-dihydro[1,2,4]triazolo[1,5-a]pyridine-6,8-dicarbonitriles (): Structure: Features a triazolo-pyridine core with electron-withdrawing cyano groups. Synthesis: Cyclocondensation of 1,6-diamino-pyridines with aldehydes or carboxylic acid derivatives, highlighting the versatility of triazolo ring formation .
c. Thiazolo[3,2-a]pyrimidine Derivatives ():
- Example : (2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a).
- Structure : Thiazolo-pyrimidine core with aromatic and furyl substituents.
- Synthesis : Reflux of thiouracil derivatives with aldehydes in acetic anhydride/acetic acid, yielding 68% crystallized product with m.p. 243–246°C .
Physicochemical and Spectroscopic Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
